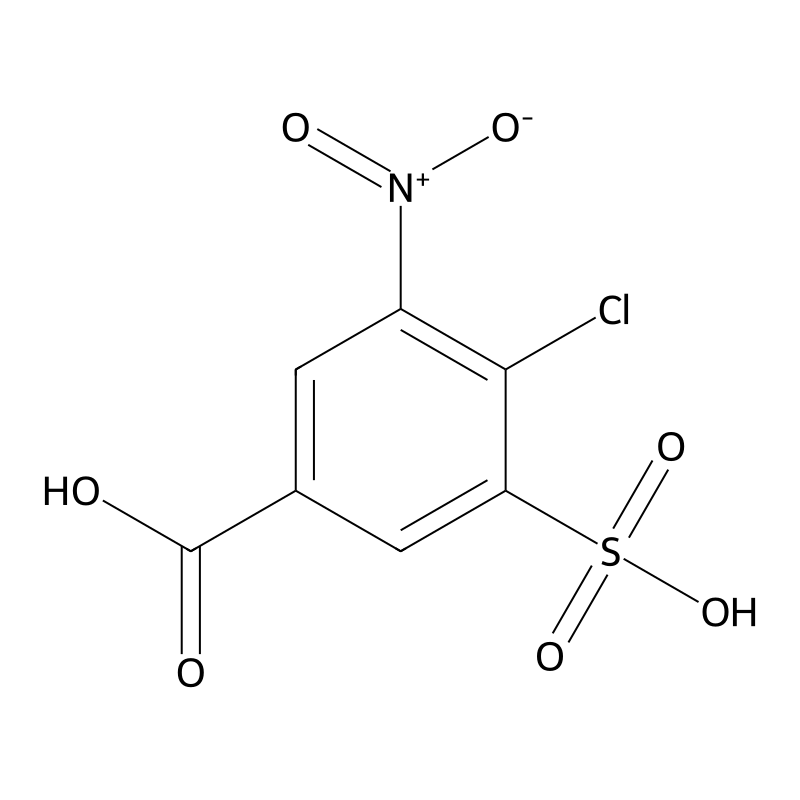

4-Chloro-3-nitro-5-sulfobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

4-Chloro-3-nitro-5-sulfobenzoic acid is an organic compound with the molecular formula C7H4ClNO7S. It appears as a colorless to pale yellow crystalline substance. This compound is soluble in organic solvents such as ethanol and methanol but is insoluble in water. It is characterized by the presence of a chloro group, a nitro group, and a sulfonic acid group, which contribute to its unique chemical properties and reactivity .

- Reduction: The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.

- Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

- Oxidation: The sulfonic acid group can be oxidized using strong oxidizing agents like potassium permanganate .

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 4-Chloro-3-nitro-5-sulfobenzoic acid exhibits various biological activities:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains.

- Anti-inflammatory Effects: The compound has been noted for its potential in reducing inflammation.

- Anticancer Activity: In vitro studies suggest it may inhibit the growth of cancer cells .

These properties make it a candidate for further exploration in pharmaceutical research.

The synthesis of 4-Chloro-3-nitro-5-sulfobenzoic acid typically involves two main steps:

- Nitration: 4-Chlorobenzoic acid is treated with a mixture of concentrated nitric and sulfuric acids at low temperatures, resulting in the formation of 4-chloro-3-nitrobenzoic acid.

- Sulfonation: The nitrated product is then treated with concentrated sulfuric acid to introduce the sulfonic acid group, yielding 4-Chloro-3-nitro-5-sulfobenzoic acid.

Purification through crystallization follows these reactions to obtain the final product .

4-Chloro-3-nitro-5-sulfobenzoic acid has several applications across different fields:

- Organic Synthesis: It serves as a catalyst in various organic reactions.

- Biochemical Assays: Used to study enzyme activities and protein interactions.

- Pharmaceutical Intermediate: Important for synthesizing drugs, including diuretics and anti-inflammatory agents.

- Industrial Use: Employed in the production of dyes and pigments .

Several compounds bear similarities to 4-Chloro-3-nitro-5-sulfobenzoic acid. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 4-Chloro-3-nitrobenzoic acid | Lacks the sulfonic acid group; less acidic and reactive compared to 4-Chloro-3-nitro-5-sulfobenzoic acid. |

| 4-Chloro-3-nitro-5-sulfamoylbenzoic acid | Contains a sulfamoyl group instead of a sulfonic group, altering its reactivity and applications. |

| 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid | Features a chlorosulfonyl group, making it more reactive towards nucleophiles. |

The uniqueness of 4-Chloro-3-nitro-5-sulfobenzoic acid lies in its combination of chloro, nitro, and sulfonic groups, which provide distinct reactivity and versatility compared to these similar compounds .